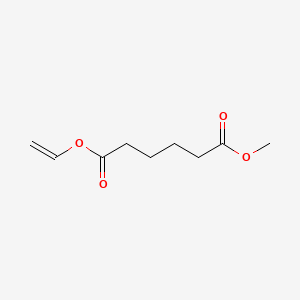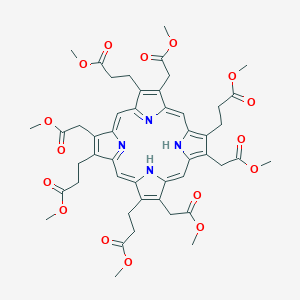
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester: is an organic compound with the molecular formula C30H44O3. It is known for its unique structural properties, which include a benzoic acid moiety substituted with a dodecyloxy group and a 4-(2-methylbutyl)phenyl ester group. This compound is often used in various industrial and scientific applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-(dodecyloxy)benzoic acid with 4-(2-methylbutyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-(dodecyloxy)benzoic acid and 4-(2-methylbutyl)phenol.
Reduction: Formation of 4-(dodecyloxy)benzyl alcohol and 4-(2-methylbutyl)phenol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is studied for its potential biological activities. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs or therapeutic agents.
Industry: In industrial applications, this compound is used as a surfactant or emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with biological pathways. The dodecyloxy group contributes to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-(decyloxy)-, 4-(2-methylbutyl)phenyl ester
- Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester
- Benzoic acid, 4-methyl-, phenyl ester
Comparison: Compared to similar compounds, Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester has a longer alkyl chain (dodecyloxy group), which enhances its hydrophobicity and potential interactions with lipid environments. This unique feature makes it particularly useful in applications requiring strong emulsifying properties.
Eigenschaften
CAS-Nummer |
100545-65-1 |
|---|---|
Molekularformel |
C30H44O3 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
[4-(2-methylbutyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C30H44O3/c1-4-6-7-8-9-10-11-12-13-14-23-32-28-21-17-27(18-22-28)30(31)33-29-19-15-26(16-20-29)24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
InChI-Schlüssel |
KOWGBOBLPFEEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)






